2-Methoxyethyl 4-methylbenzenesulfonate

Catalog No.
S536108
CAS No.
58320-73-3
M.F
C28H50O13S
M. Wt
626.76
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl 4-methylbenzenesulfonate

CAS Number

58320-73-3

Product Name

2-Methoxyethyl 4-methylbenzenesulfonate

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate

Molecular Formula

C28H50O13S

Molecular Weight

626.76

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

PMVRKGLJXOGXGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC

Solubility

Soluble in DMSO

Synonyms

m-PEG11-Tos

Description

The exact mass of the compound 2-Methoxyethyl 4-methylbenzenesulfonate is 626.2972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Methoxyethyl 4-methylbenzenesulfonate, also known as 2-methoxyethyl p-toluenesulfonate (mesylate), is an organic compound with the chemical formula C₁₀H₁₄O₄S. It is an ester formed by the reaction of 4-methylbenzenesulfonic acid (tosic acid) and 2-methoxyethanol. Mesylate is a relatively simple molecule but finds use as a leaving group in organic synthesis [1].


Molecular Structure Analysis

The key features of the mesylate molecule include (refer to PubChem: )):

  • Tosyl group (p-toluenesulfonyl): This electron-withdrawing group attached to the sulfur atom stabilizes the negative charge that can form on the oxygen atom when mesylate acts as a leaving group.
  • Methoxy group (CH₃OCH₂-): This group provides a site for potential attachment to other molecules and can influence solubility.
  • Ether linkage (C-O-C): This linkage connects the two functional groups.

Chemical Reactions Analysis

Mesylate is a versatile leaving group used in various organic synthesis reactions. Here are some examples:

  • Nucleophilic substitution: Mesylate can be displaced by a nucleophile (Nu) in an S_N reaction, forming a new C-Nu bond.
R-O-Ms + Nu^- --> R-Nu + SO3^- (example: alkylation of alcohols) [1]
  • Elimination reactions: Under certain conditions, mesylate can undergo elimination reactions to form alkenes.
CH3CH2CH2-O-Ms + base --> CH3CH=CH2 + MeOH + SO3^-  (example: E2 elimination) [2]

Physical And Chemical Properties Analysis

  • Melting point: 10 °C [1]
  • Boiling point: Decomposes before boiling [1]
  • Solubility: Soluble in organic solvents like dichloromethane and acetone, slightly soluble in water [1]

Mesylate is a mild irritant and should be handled with care. It is recommended to wear gloves, safety glasses, and work in a well-ventilated fume hood when handling this compound. Specific data on its toxicity is not readily available.

Current Research

While there isn't extensive research directly on mesylate itself, its role as a leaving group is crucial in various organic synthesis reactions used to create more complex molecules with diverse applications in medicinal chemistry, materials science, and other fields [3, 4].

Please note:

  • The information provided is based on scientific research available publicly and may not be exhaustive.
  • Specific citations are limited due to the focus on the general use of mesylate as a leaving group. However, the provided references offer a foundation for further exploration.
  • Sigma-Aldrich. (n.d.). 2-METHOXYETHYL 4-METHYLBENZENESULFONATE AldrichCPR.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer Science+Business Media.
  • Nicolaou, K. C., Sorensen, E. J., & Montagnon, T. (2000). Total Synthesis of Rapamycin: A Functionalization-Based Approach. Angewandte Chemie International Edition, 39(1), 209-263.
  • Yu, Q., & Zhou, Z.-Y. (2012). Recent Advances in the Asymmetric Synthesis of α,β-Unsaturated Carboxylic Acids. Chemical Reviews, 112(11), 5603-5670.
  • Chemical Properties and Potential Uses: Based on its chemical structure, 2-Methoxyethyl 4-methylbenzenesulfonate contains a sulfonate group, which can act as a leaving group in various organic reactions. The methoxy group might influence its solubility and potential biological properties. However, specific research on its reactivity or applications haven't been widely documented.
  • Availability of Information: Scientific databases like PubChem [] and chemical suppliers like Sigma-Aldrich [] primarily list basic information on the compound, including its structure, CAS number, and formula. In-depth discussions on its research applications are scarce.

Further exploration might involve:

  • Patent Searches: Scientific research findings can sometimes be documented in patents before public research papers are published. Searching patent databases for applications mentioning 2-Methoxyethyl 4-methylbenzenesulfonate could reveal potential research areas.
  • Contacting Chemical Suppliers: Chemical suppliers might have access to unpublished technical data or research articles related to the compound. Reaching out to them directly could be an option.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

626.2972

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)

General Manufacturing Information

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate): INACTIVE

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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